Isolicoflavonol

Catalog No.
S1527654
CAS No.
94805-83-1
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolicoflavonol

CAS Number

94805-83-1

Product Name

Isolicoflavonol

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3

InChI Key

PGCKDCPTJAQQSQ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Anti-Inflammatory and Antioxidant Properties

Studies suggest Isolicoflavonol possesses anti-inflammatory and antioxidant properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and enzymes []. Additionally, Isolicoflavonol's antioxidant properties might protect cells from damage caused by free radicals, potentially contributing to the prevention of chronic diseases [].

Potential Role in Neurodegenerative Diseases

Emerging research suggests Isolicoflavonol might play a role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate it may protect neurons from damage and improve cognitive function in animal models [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Isolicoflavonol is being investigated for its potential applications in various other areas, including:

  • Cancer: Studies suggest Isolicoflavonol might possess anti-cancer properties by inhibiting cancer cell proliferation and promoting cell death [].
  • Cardiovascular health: Research suggests Isolicoflavonol might improve endothelial function and reduce blood pressure, potentially benefiting cardiovascular health [].
  • Bone health: Isolicoflavonol might promote bone formation and prevent bone loss, potentially offering benefits for bone health [].

Isolicoflavonol is a naturally occurring compound classified within the flavonoid family, specifically as an isoflavonoid. Its chemical structure is denoted by the formula C20_{20}H18_{18}O6_6, and it is primarily derived from various species of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza aspera . This compound exhibits a unique arrangement of hydroxyl and methoxy groups, contributing to its distinct biological properties.

  • Antioxidant activity: Flavonoids like isolicoflavonol may possess antioxidant properties that could help protect cells from damage [].
  • Anti-inflammatory effects: Licorice extract has been shown to exhibit anti-inflammatory properties, and isolicoflavonol might contribute to this effect [].

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to oxidized products such as quinones.
  • Reduction: Addition of hydrogen or removal of oxygen can yield dihydroflavonols.
  • Substitution: Replacement of one functional group with another, often facilitated by halogens or nucleophiles under specific conditions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogens for substitution reactions.

Isolicoflavonol has demonstrated a range of promising biological activities:

  • Aromatase Inhibition: It effectively inhibits aromatase, an enzyme crucial for estrogen biosynthesis, suggesting potential applications in treating estrogen-dependent conditions.
  • Anti-Angiogenic Activity: Research indicates that it can inhibit angiogenesis in model organisms, making it a candidate for anti-cancer therapies.
  • Anti-Inflammatory Activity: It contributes to the anti-inflammatory properties observed in licorice extracts, potentially influencing metabolic pathways related to inflammation .

Additionally, isolicoflavonol has been shown to significantly inhibit tyrosinase activity, impacting skin pigmentation processes.

Isolicoflavonol can be synthesized through various methods:

  • Synthetic Routes: One common approach involves using flavonoid precursors that undergo hydroxylation and prenylation reactions. This multi-step process allows for the formation of isolicoflavonol from simpler compounds.
  • Industrial Production: Typically involves extraction from natural sources like licorice. The extraction process includes separation and purification steps to isolate isolicoflavonol in its pure form .

The applications of isolicoflavonol span several fields:

  • Pharmaceuticals: Due to its biological activities, it holds potential in developing treatments for conditions such as cancer and inflammatory diseases.
  • Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin whitening products.
  • Nutraceuticals: As a component of licorice extracts, it may be utilized in dietary supplements aimed at enhancing health due to its anti-inflammatory properties .

Isolicoflavonol shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Licochalcone AContains a chalcone structurePotent anti-inflammatory activity
Licochalcone CSimilar to licochalcone AStronger inhibition of certain enzymes
GenisteinIsoflavone with different hydroxylationKnown for its estrogenic activity
DaidzeinAnother isoflavoneExhibits phytoestrogen properties

Isolicoflavonol's unique combination of hydroxyl and methoxy groups differentiates it from these compounds, particularly in its specific biological activities such as potent aromatase inhibition and anti-angiogenic effects .

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

354.11033829 g/mol

Monoisotopic Mass

354.11033829 g/mol

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

119 °C

UNII

355E7H7EHH

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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